Fluciclovine
Overview
Description
Fluciclovine is a synthetic organic compound with the molecular formula C5H8FNO2 and a molecular weight of 133.12 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to a cyclobutane ring
Scientific Research Applications
Fluciclovine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Mechanism of Action
Fluciclovine, also known as 1-Amino-3-fluoro-cyclobutanecarboxylic acid, is a radiolabelled L-leucine derivative primarily used in imaging tumors, especially in the prostate .
Target of Action
This compound’s primary targets are the L-type amino acid transporters such as LAT1 and LAT3 . These transporters mediate the uptake of essential amino acids and their overexpression has been extensively reported as a tumoral mechanism of cell growth .
Mode of Action
This compound is transported into the prostate cancer cells via ASCT2 and LAT1 transporters . The activity of LAT1 gets increased in acidic pH, a condition that is developed intra-tumorally at a certain size . The uptake of this compound presents an androgen-dependent dynamic in hormone-sensitive cells .
Biochemical Pathways
This compound is a synthetic analog of the amino acid L-leucine . Its structure allows it to be uptaken by the tumoral cells by its amino acid transporter without incorporating in the metabolism within the body .
Pharmacokinetics
Following intravenous administration, the tumor-to-normal tissue contrast is highest between 2 and 10 minutes after injection, with a 63% reduction in mean tumor uptake at 90 minutes after injection . The scanning time point should be evaluated carefully as an early scanning can present an increased blood pool and a late scanning will translate into an increased muscle uptake .
Result of Action
This compound is used as a detection agent for positron emission tomography (PET) in men with suspected prostate cancer recurrence based on elevated blood prostate-specific antigen (PSA) levels following prior treatment . The uptake of this compound by the tumor cells allows for the imaging of tumors, especially in the prostate .
Action Environment
The activity of LAT1, one of the primary targets of this compound, gets increased in acidic pH, a condition that is developed intra-tumorally at a certain size . This suggests that the tumor microenvironment can influence the action of this compound. Additionally, the performance of this compound seems to be affected by PSA levels .
Safety and Hazards
Preparation Methods
The synthesis of Fluciclovine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of suitable alkenes.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Fluciclovine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Comparison with Similar Compounds
Fluciclovine can be compared with other similar compounds, such as:
1-Amino-3-chloro-cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
1-Amino-3-hydroxy-cyclobutanecarboxylic acid: Contains a hydroxyl group instead of fluorine, affecting its chemical behavior and applications.
1-Amino-3-methyl-cyclobutanecarboxylic acid: Features a methyl group, resulting in distinct steric and electronic effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific properties such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-amino-3-fluorocyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDWGYJNHZKQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027797 | |
Record name | Fluciclovine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222727-43-7 | |
Record name | Fluciclovine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluciclovine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluciclovine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUCICLOVINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG0YF688X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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